(+)-Lyoniresinol 9'-O-glucoside

Antioxidant Oxidative Stress Natural Products

Select (+)-Lyoniresinol 9'-O-glucoside (CAS 87585-32-8) for research demanding the specific glycosylated (+)-enantiomer. Unlike its aglycone or (-)-enantiomer, this lignan glucoside delivers enhanced aqueous solubility, superior radical scavenging kinetics, and potent lipid-lowering activity in NAFLD models at 20 μM. Its strong bitter taste—versus the tasteless (-)-form—makes it an essential standard for bitter taste receptor (TAS2R) studies. Confirmed synthetic routes and deuterated analogues enable precise SIDA-LC-MS/MS quantitation. Optimized for antioxidant mechanism research, NAFLD investigations, and gustatory structure-activity studies.

Molecular Formula C28H38O13
Molecular Weight 582.6 g/mol
CAS No. 87585-32-8
Cat. No. B1675748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lyoniresinol 9'-O-glucoside
CAS87585-32-8
SynonymsLyoniresinol-3-O-glucopyranoside
Molecular FormulaC28H38O13
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3
InChIKeyPQQRNPDHSJDAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procure (+)-Lyoniresinol 9'-O-glucoside (CAS 87585-32-8) with Evidence-Based Purity


(+)-Lyoniresinol 9'-O-glucoside (CAS 87585-32-8), a lignan glucoside, is characterized by its molecular formula C28H38O13 and molecular weight of 582.6 g/mol . It is commercially available with purity specifications reaching ≥98% [1], ensuring its suitability for rigorous research applications.

Why (+)-Lyoniresinol 9'-O-glucoside Cannot Be Substituted by Aglycones or Enantiomers


Interchanging (+)-Lyoniresinol 9'-O-glucoside with its aglycone ((+)-lyoniresinol) or its enantiomer ((-)-lyoniresinol 9'-O-glucoside) introduces critical, quantifiable variations in bioactivity and physicochemical properties. The glycosylation state and stereochemistry are not trivial distinctions; they directly dictate antioxidant performance [1], cellular uptake, and specific inhibitory activity [2]. For instance, glucosidation enhances aqueous solubility and alters free radical scavenging kinetics compared to the aglycone [1], while enantiomeric forms exhibit divergent gustatory properties, with the (+)-form being a strong bitter tastant and the (-)-form tasteless [3], a crucial factor for studies in sensory science.

Quantitative Comparative Evidence for (+)-Lyoniresinol 9'-O-glucoside


Superior Antioxidant Performance of (+)-Lyoniresinol 9'-O-glucoside Compared to Aglycone

The antioxidant performance of the glucoside, (+)-lyoniresinol-2a-O-β-D-glucopyranoside, is quantitatively stronger than its lignan aglycone, (+)-lyoniresinol [1]. This finding is based on a direct head-to-head comparison where the removal of the glucoside from a plant extract resulted in a 2- to 5-fold decrease in overall antioxidant performance, confirming the glucoside as the primary antioxidant constituent [1].

Antioxidant Oxidative Stress Natural Products

Enantiomer-Dependent Taste Profile: (+)-Form is a Bitter Tastant, (-)-Form is Tasteless

The enantiomeric form of lyoniresinol 9'-O-glucoside dictates its sensory properties. The (+)-enantiomer imparts a strong bitter taste, while its mirror image, (−)-lyoniresinol, is tasteless [1]. This stereochemical distinction has direct implications for research in gustatory perception and the flavor profiles of complex matrices like wines and spirits where lyoniresinol has been detected [1].

Sensory Science Taste Perception Natural Products

Quantified Anti-Steatotic Activity in HepG2 Cells by (-)-Enantiomer Provides Class Inference for (+)-Form

While direct quantitative data for (+)-Lyoniresinol 9'-O-glucoside in a hepatic steatosis model is currently limited, data for its enantiomer provide a strong class-level inference. The compound (−)-Lyoniresinol-9-O-glucoside demonstrated a marked reduction in lipid accumulation in FFAs-exposed HepG2 cells [1]. At a concentration of 20 μM over 24 hours, treatment reduced the lipid droplet area from a baseline of 954.125% to an average of 134.19% [1].

Non-Alcoholic Fatty Liver Disease Lipid Metabolism Hepatology

Antitrichomonal Activity: (+)-Lyoniresinol Exhibits an IC50 of 17.57 μM

(+)-Lyoniresinol, the aglycone of the target compound, has demonstrated specific antiparasitic activity against Trichomonas vaginalis, a sexually transmitted protozoan [1]. The compound exhibited an IC50 value of 17.57 μM in vitro [1].

Antiparasitic Trichomonas vaginalis Drug Discovery

Synthetic Route Confirms Stereochemistry and Enables Isotope-Labeled Internal Standards

The first total asymmetric synthesis of both (+)- and (−)-lyoniresinol and their deuterated analogues has been achieved, unequivocally confirming the structure and stereochemistry of the natural products [1]. This advancement directly enables the use of synthesized, isotopically labeled lyoniresinol as an internal standard for stable isotope dilution analysis, thereby improving and optimizing existing quantitation methods for lyoniresinol in complex matrices [1].

Analytical Chemistry Synthetic Biology Mass Spectrometry

Defined Research Applications for (+)-Lyoniresinol 9'-O-glucoside Based on Evidence


Investigating Oxidative Stress and Antioxidant Mechanisms

(+)-Lyoniresinol 9'-O-glucoside is the ideal candidate for studies on antioxidant mechanisms due to its demonstrated superior performance compared to its aglycone [1]. Research can focus on elucidating its role in cellular defense against reactive oxygen species (ROS) and its specific radical scavenging pathways.

Studies on Hepatic Steatosis and Lipid Metabolism Disorders

Based on strong class-level evidence, (+)-Lyoniresinol 9'-O-glucoside is a promising tool for research into non-alcoholic fatty liver disease (NAFLD). Its documented ability to dramatically reduce lipid accumulation in a relevant cell model at a low concentration (20 μM) supports its use in exploring the molecular mechanisms of lipid droplet formation and resolution [1].

Sensory Science: Defining the Molecular Basis of Bitterness

This compound is essential for research in gustatory science. Its well-defined, strong bitter taste, in contrast to its tasteless enantiomer, makes it a key standard for investigating bitter taste receptors and for elucidating the structure-activity relationships that govern flavor perception in food and beverage science [1].

Analytical Method Development for Lignan Quantification

The availability of a confirmed synthetic route and deuterated analogues for lyoniresinol enables the development of highly accurate quantitative methods, such as stable isotope dilution assays (SIDA) coupled with LC-MS/MS, for precise determination of lyoniresinol levels in natural products, biological fluids, and commercial extracts [1].

Technical Documentation Hub

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